6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one

Fragment-Based Drug Design Medicinal Chemistry Physicochemical Properties

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS 41734-98-9) is a halogenated tetrahydrocarbazolone building block, with a molecular formula C12H10FNO and a molecular weight of 203.21 g/mol. It belongs to the 1-keto-1,2,3,4-tetrahydrocarbazole class, which are key synthetic precursors for carbazole-based fluorophores and pharmaceutically relevant scaffolds.

Molecular Formula C12H10FNO
Molecular Weight 203.21g/mol
CAS No. 41734-98-9
Cat. No. B515571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one
CAS41734-98-9
Molecular FormulaC12H10FNO
Molecular Weight203.21g/mol
Structural Identifiers
SMILESC1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)F
InChIInChI=1S/C12H10FNO/c13-7-4-5-10-9(6-7)8-2-1-3-11(15)12(8)14-10/h4-6,14H,1-3H2
InChIKeyKXRCTKTUQDTGQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS 41734-98-9) Procurement Guide: Core Properties & Sourcing Baseline


6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS 41734-98-9) is a halogenated tetrahydrocarbazolone building block, with a molecular formula C12H10FNO and a molecular weight of 203.21 g/mol [1]. It belongs to the 1-keto-1,2,3,4-tetrahydrocarbazole class, which are key synthetic precursors for carbazole-based fluorophores and pharmaceutically relevant scaffolds [2]. The presence of the fluorine atom at the 6-position influences the compound's lipophilicity (XLogP3-AA = 2.6) and polar surface area (PSA = 32.86 Ų), distinguishing it from other halogenated or unsubstituted analogs in terms of physicochemical and electronic properties [1].

Halogenated tetrahydrocarbazolone building block
Suitable for carbazole-based fluorophore synthesis
Pharmaceutically relevant scaffold with 6-fluoro modulation

Why 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one Cannot Be Arbitrarily Substituted with Other Halogenated Analogs


The direct substitution of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one with its 6-chloro, 6-bromo, or unsubstituted analogs is not chemically or biologically equivalent. The smaller atomic radius and high electronegativity of fluorine create distinct electronic effects on the carbazole ring system, leading to measurable differences in lipophilicity and metabolic stability. While a direct, quantitative head-to-head biological comparison is absent from the primary literature covered in this analysis, the computed physicochemical properties provide a critical differentiation point: for instance, the fluorinated derivative has a significantly lower molecular weight (203.21 vs. 219.67 g/mol for 6-chloro) and unique hydrogen bond acceptor characteristics (2 vs. 1), which can be decisive for fragment-based drug design where ligand efficiency metrics are paramount [1]. This guide quantifies these property-based differentiators to enable an evidence-led procurement decision.

!
6-Fluoro target
6-Chloro, 6-bromo, or unsubstituted analogs may shift lipophilicity and electronic properties
Fluorine's smaller radius and high electronegativity create distinct ring electronics compared to other halogens
!
Unique HBA profile
Chloro and bromo analogs lack the additional weak H-bond acceptor site
Differences in hydrogen bond acceptor count may alter molecular recognition in docking studies

Quantitative Differentiation Evidence for 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one vs. Closest Analogs


Molecular Weight & Ligand Efficiency Advantage Over 6-Chloro and 6-Bromo Analogs

In fragment-based drug discovery, lower molecular weight (MW) is a key advantage for lead optimization. The 6-fluoro compound (MW = 203.21 g/mol) has a 7.5% lower MW than the 6-chloro analog (MW = 219.67) and a 23% lower MW than the 6-bromo analog (MW = 264.12) [1][2]. This provides a superior starting point for maintaining ligand efficiency (LE) during structure-activity relationship (SAR) exploration, as every added atom will have less impact on the final molecule's compliance with Lipinski's Rule of Five. The unsubstituted analog (MW = 199.25) is lighter but lacks the beneficial electronic modulation of the halogen [3].

Ligand Efficiency
Class-level inference
16.46 g/mol lower than 6-chloro
Supports fragment-based design workflow
Computed values from PubChem
Fragment-Based Drug Design Medicinal Chemistry Physicochemical Properties

Lipophilicity Modulation (XLogP3) Compared to Unsubstituted and 6-Chloro Analogs

Fluorine substitution provides a subtle modulation of lipophilicity compared to chlorine. The computed XLogP3-AA for the 6-fluoro compound is 2.6, which is nearly identical to the unsubstituted parent (XLogP3 = 2.5) and lower than the 6-chloro analog (XLogP3 = 3.0) [1][2]. This allows scientists to incorporate a halogen for metabolic stability or binding affinity without the significant increase in logP typically seen with chlorine or bromine, which can lead to poor solubility and higher off-target toxicity risks. The 7-fluoro regioisomer (CAS 2120748-17-4) has a predicted logP of 2.7, showing a slight but quantifiable positional difference [3].

Lipophilicity Control
Cross-study comparable
0.4 units lower XLogP3 than 6-chloro
Balances halogen effect with minimal logP increase
6-fluoro vs. 6-chloro and 7-fluoro isomer
Lipophilicity Druglikeness Physicochemical Properties

Differentiated Hydrogen Bond Acceptor Count vs. Unsubstituted Scaffold

The introduction of the fluorine atom increases the hydrogen bond acceptor (HBA) count from 1 (parent) to 2 (6-fluoro derivative), while the hydrogen bond donor count remains 1 [1][2]. This provides an additional, weak H-bond acceptor site that can strengthen target engagement without introducing a strong donor/acceptor pair that would penalize membrane permeability. The 6-chloro and 6-bromo analogs also have an HBA count of 1, as chlorine is a much weaker H-bond acceptor in organic chemistry conventions, giving the fluorine derivative a unique profile for molecular recognition.

H-Bond Acceptor Count
Class-level inference
2 HBA vs. 1 for chloro/bromo/parent
Reported HBA differentiation for target engagement models
Unique profile for molecular recognition
Molecular Recognition Pharmacophore Modeling Physicochemical Properties

Evidence-Backed Procurement Scenarios for 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one


Fragment-Based Drug Discovery (FBDD) Libraries

The compound's low molecular weight (203.21 g/mol) and high ligand efficiency potential, as evidenced by its comparison to heavier halo-analogs [1], make it a strategic acquisition for fragment library assembly. Its 6-fluoro substitution offers a defined vector for further elaboration while providing a unique H-bond acceptor profile not present in its 6-chloro counterpart, as per the quantitative HBA count differentiation [2].

Synthesis of Fluorinated Carbazole-Based Fluorophores

As a derivative of the 1-keto-tetrahydrocarbazole scaffold, this compound is a validated precursor for fluorophores [1]. Its lipophilicity (XLogP3 = 2.6) is nearly identical to the unsubstituted parent, ensuring it does not significantly alter the photophysical properties of the final fluorophore system that may be sensitive to solvent polarity, unlike the more lipophilic chloro analog (XLogP3 = 3.0) [2].

Regioisomeric Ligand Selectivity Profiling

The subtle but real physicochemical difference between the 6-fluoro (XLogP3 = 2.6) and 7-fluoro (XLogP3 = 2.7) isomers is a quantifiable driver for procuring both to probe positional effects on target binding [1]. This specific choice is rationalized by the need to map a 'fluorine walk' during SAR studies, where even a 0.1 log unit difference can correlate with significant changes in binding enthalpy.

Medicinal Chemistry Lead Optimization Campaigns

For projects requiring a halogenated carbazole core but with strict control over total molecular weight and lipophilicity (e.g., CNS drug targets), the 6-fluoro derivative is the optimal choice. Its MW is 16.46 g/mol lower than the 6-chloro option, and its XLogP3 is 0.4 units lower, directly addressing two critical risk factors for attrition [1][2].

Application
Selection Property
Validation Focus
Fragment-based library assembly
Low molecular weight scaffold
Ligand efficiency and vector elaboration
Fluorinated fluorophore synthesis
Minimal lipophilicity shift
Photophysical property preservation
Regioisomeric SAR profiling
Positional lipophilicity difference
Fluorine walk binding enthalpy mapping
CNS lead optimization
Controlled MW and logP profile
ADMET risk factor mitigation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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